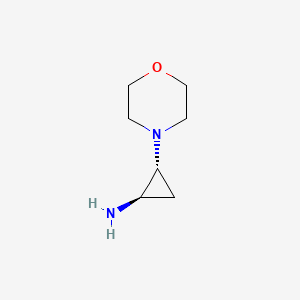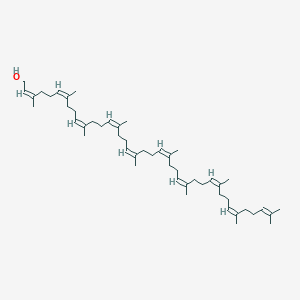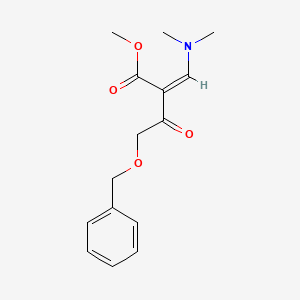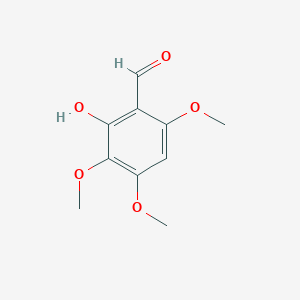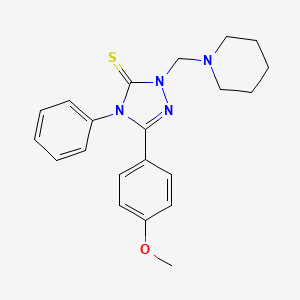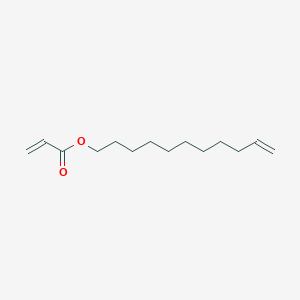
10-Undecenyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a colorless liquid that is primarily used in the production of polymers and copolymers. The compound is characterized by its acrylate group, which is known for its high reactivity, making it a valuable monomer in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 10-Undecenyl acrylate can be synthesized through the esterification of 10-undecen-1-ol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of 10-undecen-1-ol and acrylic acid into a reactor, where the esterification takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: 10-Undecenyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Addition Reactions: The double bond in the undecenyl group can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Esterification and Transesterification: It can react with alcohols to form different esters.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat.
Addition Reactions: Typically carried out in the presence of catalysts such as palladium or platinum.
Esterification: Catalyzed by acids like sulfuric acid.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Halogenated Compounds: Formed through addition reactions with halogens.
科学研究应用
10-Undecenyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Utilized in the development of bio-compatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Employed in the production of specialty coatings, adhesives, and lubricants.
作用机制
The mechanism of action of 10-Undecenyl acrylate primarily involves its reactivity due to the acrylate group. The acrylate group can undergo polymerization, forming long chains of polymers. The undecenyl group, with its double bond, can participate in various addition reactions, making the compound versatile in its applications. The molecular targets and pathways involved include the formation of covalent bonds with other monomers and the creation of cross-linked polymer networks .
相似化合物的比较
- 10-Undecenoyl chloride
- 2-Carboxyethyl acrylate
- Bis(2-methacryloyloxy)ethyl disulfide
- Acrylic acid N-hydroxysuccinimide ester
Comparison: 10-Undecenyl acrylate is unique due to its combination of an acrylate group and a long undecenyl chain. This structure provides it with both high reactivity and flexibility, making it suitable for a wide range of applications. In comparison, compounds like 10-Undecenoyl chloride are primarily used in acylation reactions, while 2-Carboxyethyl acrylate is more commonly used in the synthesis of hydrophilic polymers .
属性
CAS 编号 |
20763-72-8 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
undec-10-enyl prop-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3-4H,1-2,5-13H2 |
InChI 键 |
YXTYHLWOJXBERN-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCCCCCCCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


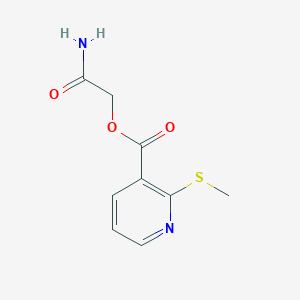
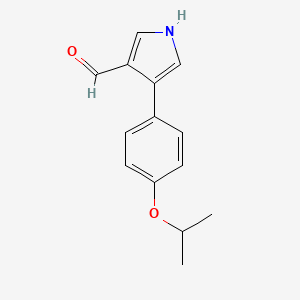


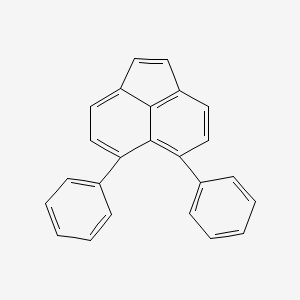
![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)
